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molecular formula C16H26O B8546828 4,8,12-Trimethyltrideca-3,7,11-trien-2-one CAS No. 53150-79-1

4,8,12-Trimethyltrideca-3,7,11-trien-2-one

Cat. No. B8546828
M. Wt: 234.38 g/mol
InChI Key: LDBGZRVFPBCKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954804

Procedure details

A mixture of 200 parts of mesityl oxide, 200 parts of geraniol and 400 parts of tetrahydrofuran has 0.01 part of p-toluenesulfonic acid added to it and the whole is heated for 3 hours at 200°C at 50 atmospheres pressure. The reaction mixture is distilled and 133 parts of 4,8,12-trimethyl-3,7,11-tridecatrien-2-one is obtained. At a conversion of 52% the yield is 78% of theory based on geraniol.
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[CH3:8][C:9](=[CH:11][CH2:12][CH2:13]/[C:14](=[CH:16]/[CH2:17]O)/[CH3:15])[CH3:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCCC1>[CH3:6][C:5]([CH2:7][CH2:17][CH:16]=[C:14]([CH3:15])[CH2:13][CH2:12][CH:11]=[C:9]([CH3:10])[CH3:8])=[CH:4][C:2](=[O:1])[CH3:3]

Inputs

Step One
Name
200
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCC\C(\C)=C\CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to it
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is distilled

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(C)=O)CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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